1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione
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Overview
Description
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a bromophenyl group and a trifluoropropane-1,2-dione moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the desired product.
Procedure: The 4-bromobenzaldehyde is reacted with trifluoroacetic anhydride in the presence of pyridine at a controlled temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is often facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromophenyl group can form various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,2,2-trifluoroethanone: This compound lacks the additional carbonyl group present in this compound, resulting in different reactivity and applications.
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1-ol:
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1-thione: The replacement of the oxygen atom with sulfur in the carbonyl group leads to different chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
1007884-96-9 |
---|---|
Molecular Formula |
C9H4BrF3O2 |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
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